

# Ancriviroc Demonstrates Potent Anti-HIV-1 Efficacy in a Humanized Mouse Model

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#### For Immediate Release

[City, State] – [Date] – **Ancriviroc**, a CCR5 receptor antagonist, has shown significant in vivo efficacy in inhibiting the replication of R5-tropic HIV-1 in a well-established humanized mouse model. The data, crucial for researchers and drug development professionals in the field of HIV therapeutics, provides a direct comparison of the drug's performance at varying dosages.

**Ancriviroc**, also known by its developmental codes SCH-C and SCH 351125, is a small molecule that blocks the entry of HIV into host cells by targeting the CCR5 co-receptor.[1][2][3] Its antiviral activity was assessed in the SCID-hu Thy/Liv mouse model, a robust system for evaluating anti-HIV-1 agents.

## In Vivo Efficacy of Ancriviroc in the SCID-hu Thy/Liv Mouse Model

The study in SCID-hu Thy/Liv mice demonstrated a dose-dependent inhibition of HIV-1 replication. **Ancriviroc** was administered orally twice daily, starting one day before the direct inoculation of the human thymus/liver implants with the R5-tropic HIV-1 Ba-L isolate.[1]



Animal Model	HIV-1 Isolate	Dosing Regimen (Oral Gavage, Twice Daily)	Efficacy Readout (p24 Antigen Levels)	Outcome
SCID-hu Thy/Liv Mouse	Ba-L (R5-tropic)	3 mg/kg/day	Significant reduction in viral replication	Potent antiviral activity observed
SCID-hu Thy/Liv Mouse	Ba-L (R5-tropic)	10 mg/kg/day	Strong inhibition of viral replication	Dose-dependent increase in efficacy
SCID-hu Thy/Liv Mouse	Ba-L (R5-tropic)	30 mg/kg/day	Pronounced inhibition of viral replication	Highest level of antiviral activity in the study

# Experimental Protocol: SCID-hu Thy/Liv Mouse Model

Animal Model: Severe combined immunodeficient (SCID) mice were used in this study.

Human Tissue Implantation: Human fetal thymus and liver tissues from a single donor were coimplanted under the kidney capsule of each SCID mouse. The mice were maintained for 20 weeks post-implantation to allow for the development of a human immune system, creating the SCID-hu Thy/Liv model.[1]

HIV-1 Infection: The human thymus/liver implants in each mouse were directly inoculated with 2,000 TCID<sub>50</sub> (50% tissue culture infectious dose) of the R5-tropic HIV-1 isolate, Ba-L.[1]

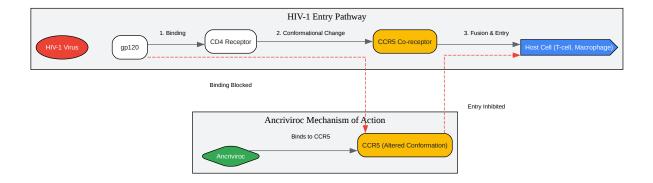
Drug Administration: **Ancriviroc** (SCH-C) was administered by oral gavage twice daily. Dosing commenced one day prior to viral inoculation and continued for the duration of the study. The tested doses were 3, 10, and 30 mg/kg/day.[1]

Efficacy Assessment: The primary measure of antiviral efficacy was the level of HIV-1 p24 antigen in the implants, a key marker of viral replication.



## **Mechanism of Action: CCR5 Antagonism**

**Ancriviroc** functions as a non-competitive allosteric antagonist of the CCR5 co-receptor. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, it induces a conformational change in the receptor. This altered conformation prevents the HIV-1 envelope glycoprotein gp120 from binding to CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry into the host cell.



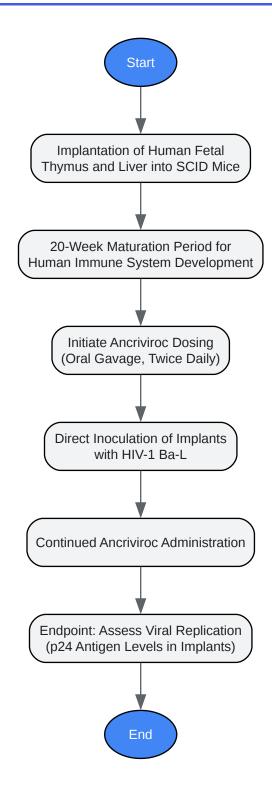
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**Ancriviroc** blocks HIV-1 entry by binding to the CCR5 co-receptor.

### **Experimental Workflow**

The following diagram outlines the key steps in the in vivo evaluation of **Ancriviroc** in the SCID-hu Thy/Liv mouse model.





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Workflow for assessing **Ancriviroc** efficacy in the SCID-hu Thy/Liv model.



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### References

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- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ancriviroc | C28H37BrN4O3 | CID 9574343 PubChem [pubchem.ncbi.nlm.nih.gov]
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